2-(4-Chlorophenyl)-2-morpholinoacetonitrile
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Overview
Description
2-(4-Chlorophenyl)-2-morpholinoacetonitrile is an organic compound characterized by the presence of a chlorophenyl group, a morpholine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-morpholinoacetonitrile typically involves the reaction of 4-chlorobenzonitrile with morpholine under specific conditions. One common method involves the use of a base such as sodium amide in a solvent like toluene. The reaction is carried out at controlled temperatures, usually between 25-30°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium amide for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The conditions vary depending on the desired reaction, with temperatures typically ranging from room temperature to elevated temperatures under controlled environments .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-2-morpholinoacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-morpholinoacetamide
- 2-(4-Chlorophenyl)-2-morpholinoethanol
- 2-(4-Chlorophenyl)-2-morpholinopropionitrile
Uniqueness
2-(4-Chlorophenyl)-2-morpholinoacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-morpholin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUDMLBUDBGODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-26-7 |
Source
|
Record name | (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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